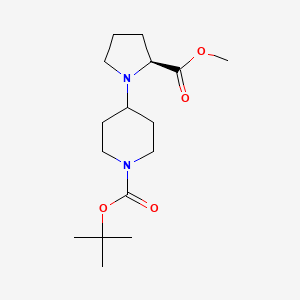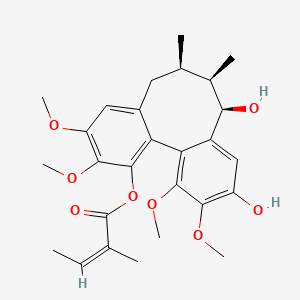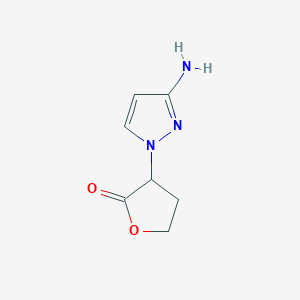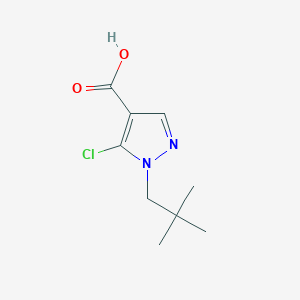
2-(Butan-2-yloxy)-5-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butan-2-yloxy)-5-methylaniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the hydrogen atom in the amino group is substituted with a butan-2-yloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yloxy)-5-methylaniline typically involves the alkylation of 5-methylaniline with butan-2-yl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and butan-2-yl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
2-(Butan-2-yloxy)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
2-(Butan-2-yloxy)-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(Butan-2-yloxy)-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yloxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(Butan-2-yloxy)-4-methylphenylmethanamine: Similar structure but with a different substitution pattern on the aromatic ring.
2-(Butan-2-yloxy)-4-methylaniline: Another isomer with the butan-2-yloxy group at a different position.
Uniqueness
2-(Butan-2-yloxy)-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
2-butan-2-yloxy-5-methylaniline |
InChI |
InChI=1S/C11H17NO/c1-4-9(3)13-11-6-5-8(2)7-10(11)12/h5-7,9H,4,12H2,1-3H3 |
InChI 键 |
INFPQODUDMQSIF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)OC1=C(C=C(C=C1)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



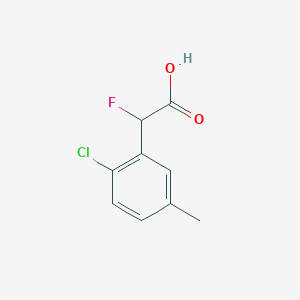

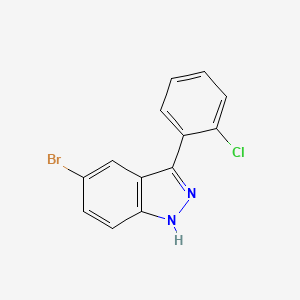


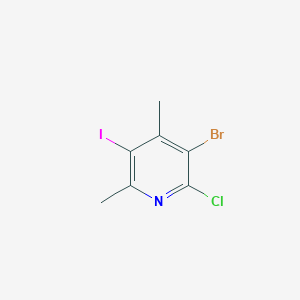
![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)

![(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13075127.png)
